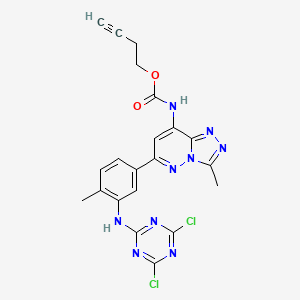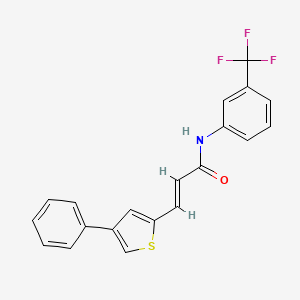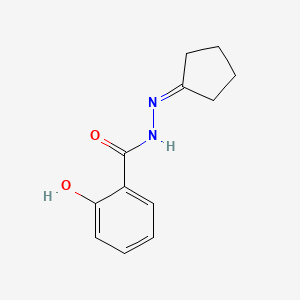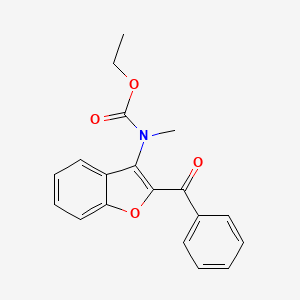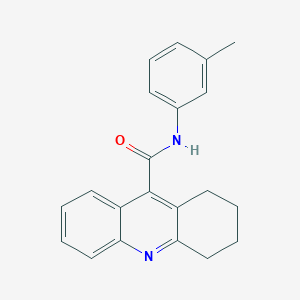![molecular formula C31H33NO3S B15074232 (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid is a complex organic compound with a unique structure that includes a spirocyclic piperidine, a thiophene ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic piperidine: This can be achieved through a cyclization reaction involving an indene derivative and a piperidine precursor.
Introduction of the thiophene ring: This step involves a coupling reaction between the spirocyclic piperidine and a thiophene derivative.
Attachment of the phenyl group: This is typically done through a nucleophilic substitution reaction.
Formation of the hex-4-ynoic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
Applications De Recherche Scientifique
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different application profile compared to (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid.
Radical-triggered translocation compounds: These compounds involve complex functionalization and have applications in organic synthesis.
Uniqueness
The uniqueness of (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid lies in its spirocyclic structure and the combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C31H33NO3S |
|---|---|
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C31H33NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-13,25H,14-22H2,1H3,(H,33,34)/t25-/m1/s1 |
Clé InChI |
LGIUHWQDGPFXSG-RUZDIDTESA-N |
SMILES isomérique |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3 |
SMILES canonique |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


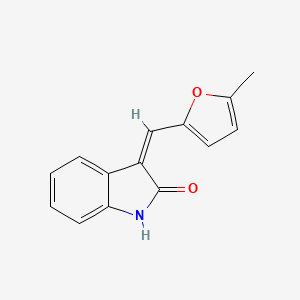
![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
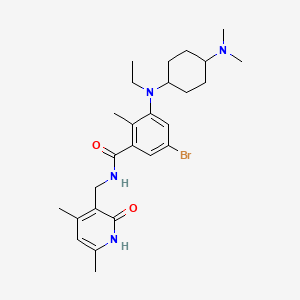
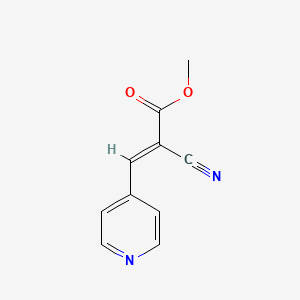
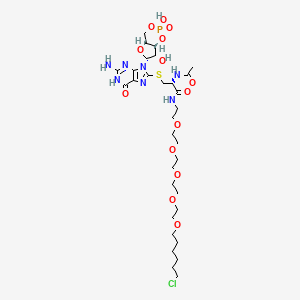
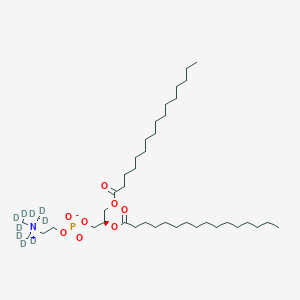
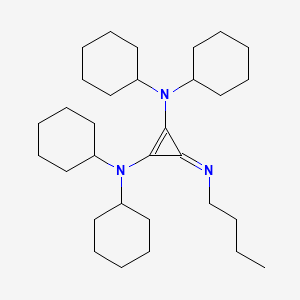
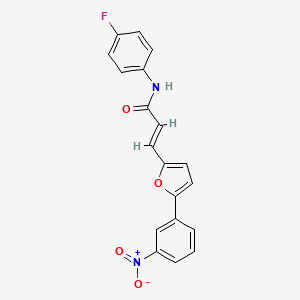
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
